isx 9

概要

説明

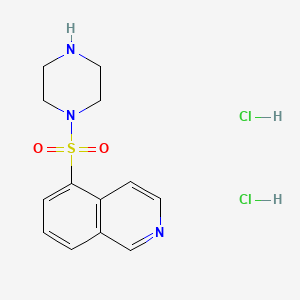

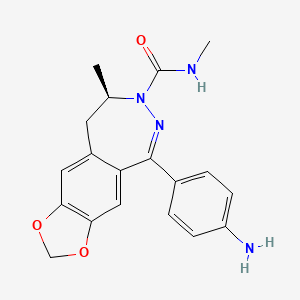

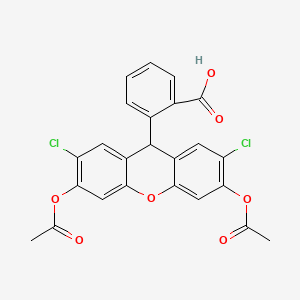

N-cyclopropyl-5-thiophen-2-yl-3-isoxazolecarboxamide is a heteroarene and an aromatic amide.

科学的研究の応用

創薬

イソキサゾールは、市販されている多くの医薬品に一般的に見られる5員環複素環式部分構造です . これは、創薬研究において重要な部分構造として使用されています . 官能化されたイソキサゾール骨格は、抗癌活性、抗酸化活性、抗菌活性、抗微生物活性など、さまざまな生物活性を示します .

イソキサゾールの合成

合成化学の分野では、イソキサゾールは、市販されている多くの医薬品に存在するため、重要です . ほとんどの合成法では、(3 + 2)環状付加反応の触媒としてCu(I)またはRu(II)を使用します . しかし、金属触媒反応に伴う欠点のために、金属を含まない代替合成経路を開発することが不可欠です .

材料科学

材料科学では、イソキサゾールは、Cu 2+の光変色性電化学プローブとして使用されます . その光学的特性から、色素増感型太陽電池、高エネルギー材料、液晶に使用されています .

抗癌活性

イソキサゾールの新しい誘導体は、ヒト転移性黒色腫(A375)細胞とヒト肺腺癌(A549)細胞において、アポトーシスを誘導し、G2/M期およびS期で細胞周期を停止させる .

抗生物質特性

イソキサゾールの基本構造は、スルファメトキサゾールなどの多くの薬剤に見られます 、これは抗生物質として作用します .

神経学的影響

ムシモールやイボテン酸などのイソキサゾール誘導体は、それぞれGABAA受容体作動薬と神経毒として作用します .

抗炎症特性

パレコキシブは、別のイソキサゾール誘導体であり、COX2阻害剤として作用します 、これは体の炎症と痛みを軽減するために使用されます .

免疫抑制特性

レフルノミドは、イソキサゾール誘導体であり、免疫抑制剤として作用します 、これは体が移植された臓器を拒絶するのを防ぐために使用されます .

作用機序

Target of Action

ISX-9 primarily targets neural stem cells (NSCs) and mesenchymal stem cells (MSCs) . It has been shown to act on the membrane receptor protein NGFR of bone marrow mesenchymal stem cells . These targets play crucial roles in neurogenesis and tissue repair.

Mode of Action

ISX-9 acts through a calcium-activated signaling pathway dependent on myocyte-enhancer factor 2 (MEF2)-dependent gene expression . It interacts with its targets, leading to upregulation of downstream signaling proteins ERK and TAU, downregulation of phosphorylation of β-catenin, and acceleration of β-catenin into the nucleus to further increase the expression of KGF .

Biochemical Pathways

ISX-9 affects the NGFR-ERK-TAU-β-Catenin signaling axis . This pathway is crucial for the differentiation of stem cells and the secretion of growth factors like KGF. The compound’s action on this pathway leads to enhanced paracrine function and anti-inflammatory effects of MSCs .

Result of Action

ISX-9 promotes the differentiation of adult neural stem cells and induces cardiomyogenic differentiation of Notch-activated epicardium-derived cells . It also enhances the expression of KGF in MSCs, leading to improved tissue repair . In an acute lung injury model, ISX-9 combined with MSCs treatments upgraded the expression of KGF in the lung, and enhanced the effect of MSCs in reducing inflammation and repairing lung damage .

Action Environment

The action of ISX-9 can be influenced by the microenvironment of the cells it targets. For instance, the microenvironment of inflammatory outbreaks significantly restricted the factors secreted from MSCs like keratinocyte growth factor (KGF) . .

生化学分析

Biochemical Properties

Isoxazole 9 has been found to interact with several biomolecules. It activates calcium influx through both voltage-gated calcium channels and NMDA receptors . It also increases the expression of NeuroD, a transcription factor that directs secretory differentiation in the gut .

Cellular Effects

Isoxazole 9 has shown significant effects on various types of cells and cellular processes. It has been reported to promote the differentiation of mature neural stem cells/precursor cells (NSPCs) into neurons . It also induces cardiomyogenic differentiation of Notch-activated epicardium-derived cells (NECs) .

Molecular Mechanism

The molecular mechanism of Isoxazole 9 involves its interaction with several signaling pathways. It activates the TGF-β induced epithelial-mesenchymal transition (EMT) pathway, as well as classical and non-classical Wnt signaling pathways at different stages of cardiac differentiation .

Dosage Effects in Animal Models

In animal models, Isoxazole 9 has been shown to cross the blood-brain barrier and increase neurogenesis in the hippocampus . Specific dosage effects, threshold effects, and potential toxic or adverse effects at high doses are not explicitly reported in the current literature.

特性

IUPAC Name |

N-cyclopropyl-5-thiophen-2-yl-1,2-oxazole-3-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10N2O2S/c14-11(12-7-3-4-7)8-6-9(15-13-8)10-2-1-5-16-10/h1-2,5-7H,3-4H2,(H,12,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SYENTKHGMVKGAQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1NC(=O)C2=NOC(=C2)C3=CC=CS3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10N2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50880071 | |

| Record name | Isoxazole 9 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50880071 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

234.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

832115-62-5 | |

| Record name | Isoxazole 9 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50880071 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

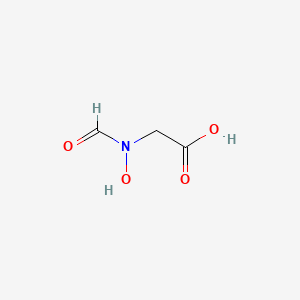

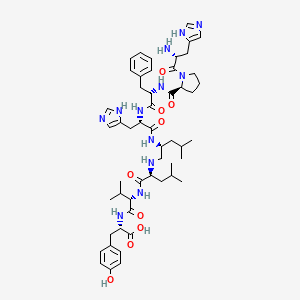

![(2S)-2-[[(2R,3S)-2-[[(2S,4S,5S)-5-[[(2S)-2-[[(2S)-2-[[(2S)-1-[(2S)-2-amino-3-(1H-imidazol-5-yl)propanoyl]pyrrolidine-2-carbonyl]amino]-3-phenylpropanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-4-hydroxy-7-methyl-2-propan-2-yloctanoyl]amino]-3-methylpentanoyl]amino]-3-(1H-imidazol-5-yl)propanoic acid](/img/structure/B1672581.png)

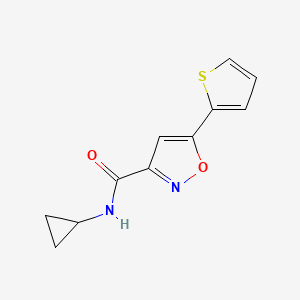

![1-(5-{[(1H-Benzimidazol-2-yl)sulfanyl]methyl}furan-2-yl)-2,2,2-trifluoroethan-1-one](/img/structure/B1672586.png)

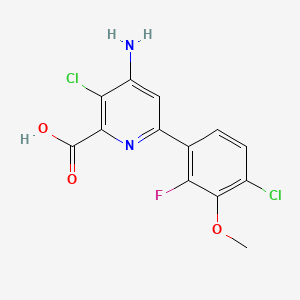

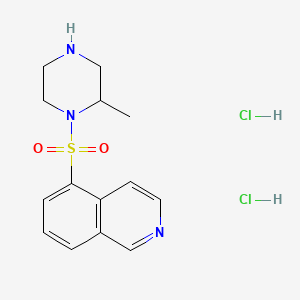

![5-Isoquinolinesulfonamide, N-[2-[(aminoiminomethyl)amino]ethyl]-,dihydrochloride](/img/structure/B1672588.png)